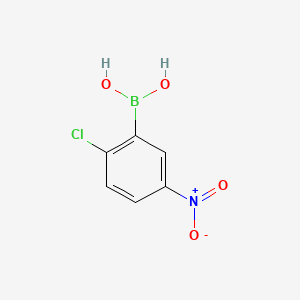

2-Chloro-5-nitrophenylboronic acid

Description

BenchChem offers high-quality 2-Chloro-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFHCUNPMBSLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647878 | |

| Record name | (2-Chloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-29-7 | |

| Record name | (2-Chloro-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-nitrophenylboronic acid CAS number 867333-29-7

This guide provides an in-depth technical analysis of 2-Chloro-5-nitrophenylboronic acid (CAS 867333-29-7) , a specialized organoboron intermediate used in the synthesis of complex biaryl scaffolds for medicinal chemistry.

CAS: 867333-29-7 | Formula: C₆H₅BClNO₄ | MW: 201.37 g/mol [1][2][3][4]

Executive Summary

2-Chloro-5-nitrophenylboronic acid is a bifunctional building block characterized by significant steric and electronic distinctiveness. Unlike simple phenylboronic acids, this molecule possesses an ortho-chloro substituent (steric handle) and a meta-nitro group (electronic activator). It serves as a critical "hub" intermediate in drug discovery, particularly for generating 2,5-disubstituted biaryl anilines —a privileged scaffold in kinase inhibitors and GPCR modulators.

Its utility lies in its orthogonal reactivity :

-

Boronic Acid: Enables C-C bond formation via Suzuki-Miyaura coupling.[5]

-

Nitro Group: A "masked" amine, stable during coupling but reducible later for amide/urea formation.

-

Chloro Group: Provides steric bias to the biaryl axis and can serve as a leaving group in nucleophilic aromatic substitution (SNAr) under specific activated conditions.

Chemical Profile & Physiochemical Properties[3][6][7]

| Property | Data | Technical Note |

| Appearance | Off-white to yellow powder | Color deepens upon oxidation/degradation. |

| Melting Point | >300°C (Decomposes) | High lattice energy due to H-bonding network. |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (Boronic) | ~8.5 (Est.) | Lower than PhB(OH)₂ due to EWG (-NO₂). |

| Stability | Hygroscopic; Boroxine prone | Readily dehydrates to trimeric boroxine; store <8°C. |

| Reactivity Class | Electron-Deficient Arylboronic Acid | Prone to protodeboronation under strong basic conditions. |

Synthetic Utility: The Suzuki-Miyaura Challenge

Mechanistic Considerations

Coupling CAS 867333-29-7 presents two competing mechanistic factors that researchers must balance:

-

Electronic Activation (Pro-Transmetallation): The 5-nitro group is strongly electron-withdrawing (EWG). This increases the Lewis acidity of the boron center, facilitating the formation of the boronate "ate" complex (Ar-B(OH)₃⁻), which is the active species for transmetallation.

-

Steric Hindrance (Anti-Transmetallation): The 2-chloro substituent creates steric bulk near the reaction center. This hinders the approach of the palladium(II) complex, slowing down the transmetallation step.

-

Protodeboronation Risk: The same EWG (-NO₂) that aids boronate formation also destabilizes the C-B bond. In the presence of harsh bases (e.g., NaOH, KOtBu) and heat, the C-B bond may cleave hydrolytically before coupling occurs, yielding 1-chloro-4-nitrobenzene.

Optimized Coupling Protocol

To mitigate deboronation while overcoming steric hindrance, a "Mild Base / Active Ligand" strategy is required.

Recommended System:

-

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: SPhos or XPhos (Buchwald dialkylbiaryl phosphines). These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that accelerates transmetallation for hindered substrates.

-

Base: K₃PO₄ (Potassium Phosphate) or KF (Potassium Fluoride). Avoid hydroxides.[6]

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (with surfactant for micellar catalysis).

Strategic Applications in Drug Discovery[9]

This compound is rarely the final product; it is a divergence point. The following diagram illustrates the logical workflow for utilizing this core.

Figure 1: Divergent synthesis pathways utilizing the 2-chloro-5-nitro core.[7][8] The primary route (solid lines) targets aniline derivatives. The secondary route (dashed) exploits the nitro-activated chloride for substitution.

The "Masked" Aniline Strategy

The 5-nitro group is a robust protecting group for the amine. In kinase inhibitor synthesis, free anilines can poison Pd catalysts. By carrying the nitrogen as a nitro group through the Suzuki coupling, researchers avoid catalyst deactivation.

-

Post-Coupling Reduction: Standard hydrogenation (Pd/C, H₂) should be approached with caution due to the risk of dechlorination (cleaving the 2-Cl bond).

-

Chemoselective Alternative: Use Iron (Fe) powder with Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl2) . These methods reduce the nitro group to the aniline without touching the aryl chloride or the biaryl linkage.

Nucleophilic Activation (SNAr)

The 2-chloro position is para to the 5-nitro group. This 1,4-relationship activates the chloride toward Nucleophilic Aromatic Substitution (SNAr).

-

Utility: If the 2-Cl is not desired in the final molecule, it can be displaced by alkoxides or amines after the Suzuki coupling (forming an ether or amine linkage) but before nitro reduction.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki Coupling

Validates the synthesis of a 2,5-disubstituted biaryl scaffold.

-

Setup: In a microwave vial or round-bottom flask, charge 2-Chloro-5-nitrophenylboronic acid (1.0 equiv), Aryl Bromide/Iodide (1.0 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

-

Note: Premixing catalyst and ligand in a small amount of solvent for 5 mins can enhance active species formation.

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Monitoring: Monitor via LC-MS.[2] Look for the disappearance of the boronic acid (often elutes early or as a broad peak) and formation of the biaryl.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography. The nitro group usually makes the product less polar than the corresponding aniline, facilitating separation.

Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Preserves the 2-Chloro substituent.

-

Setup: Dissolve the Nitro-Biaryl intermediate (1.0 equiv) in Ethanol/Water (3:1) .

-

Reagents: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).

-

Reaction: Reflux (80°C) with vigorous stirring for 1–2 hours.

-

Visual Cue: Reaction mixture will turn from yellow/orange to a dark rusty brown/black slurry.

-

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc. Concentrate the filtrate.

-

Validation: 1H NMR should show the disappearance of the downfield nitro-adjacent protons and appearance of a broad NH₂ peak.

Handling, Stability & Safety (MSDS Summary)

-

Handling: The compound acts as a skin, eye, and respiratory irritant (H315, H319, H335).[6] Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Boroxine Equilibrium: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This does not affect reactivity, but it alters the effective molecular weight.

-

Tip: If precise stoichiometry is critical, convert a small sample to the pinacol ester to verify purity/content via NMR before large-scale use.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

BenchChem. (2025).[5] Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. BenchChem Technical Library. Link

-

Fisher Scientific. (2009).[9] Safety Data Sheet: 2-Chloro-5-nitrophenylboronic acid. Fisher Scientific MSDS. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 867333-29-7|2-Chloro-5-nitrophenylboronic acid|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Chloro-5-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitrophenylboronic acid is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility, however, is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This in-depth guide provides a comprehensive overview of the solubility of 2-Chloro-5-nitrophenylboronic acid, addressing the theoretical underpinnings, practical experimental determination, and factors influencing its dissolution. This document is intended to serve as a valuable resource for researchers by providing both foundational knowledge and actionable protocols to effectively manage the solubility challenges associated with this important chemical entity.

Introduction: The Significance of 2-Chloro-5-nitrophenylboronic Acid

2-Chloro-5-nitrophenylboronic acid, with the chemical formula C₆H₅BClNO₄ and a molecular weight of 201.37 g/mol , is a bifunctional organic compound.[1][2] Its structure, featuring a phenyl ring substituted with a chloro, a nitro, and a boronic acid group, makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the boronic acid moiety, making it a valuable partner in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical and chemical properties, especially solubility, is paramount for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-nitrophenylboronic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 867333-29-7 | [2][3][4][5] |

| Molecular Formula | C₆H₅BClNO₄ | [1][2][5] |

| Molecular Weight | 201.37 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 236-238 °C | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Understanding the Solubility of Boronic Acids: A Double-Edged Sword

The solubility of boronic acids, including 2-Chloro-5-nitrophenylboronic acid, presents unique challenges compared to other organic compounds. While the boronic acid group can participate in hydrogen bonding, which generally enhances aqueous solubility, it is also prone to dehydration to form cyclic anhydrides known as boroxines.[6][7] This equilibrium between the monomeric acid and the trimeric boroxine can significantly impact solubility, with the boroxine form often being less soluble.

The polarity of the solvent plays a crucial role. Generally, polar solvents are expected to be more effective at solvating the polar boronic acid group. However, the overall solubility is a balance between the solvation of the polar functional groups and the non-polar phenyl ring. The presence of the chloro and nitro groups on the phenyl ring of 2-Chloro-5-nitrophenylboronic acid further complicates solubility predictions due to their influence on the molecule's overall polarity and crystal lattice energy.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available quantitative solubility data for 2-Chloro-5-nitrophenylboronic acid, a robust experimental protocol is essential. The following section outlines a detailed, self-validating methodology for determining the equilibrium solubility of this compound in various solvents.

Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The principle involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

2-Chloro-5-nitrophenylboronic acid (purity ≥97%)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Chloro-5-nitrophenylboronic acid into several sealed vials. The excess is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid phase.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis by HPLC-UV:

-

Prepare a series of standard solutions of 2-Chloro-5-nitrophenylboronic acid of known concentrations.

-

Develop and validate an HPLC-UV method for the accurate quantification of the compound. This includes establishing linearity, accuracy, and precision.

-

Inject the filtered and appropriately diluted sample onto the HPLC system.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of 2-Chloro-5-nitrophenylboronic acid in the sample from the calibration curve.

-

Calculate the solubility by taking into account any dilution factors.

-

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the solubility of 2-Chloro-5-nitrophenylboronic acid. Understanding these can aid in developing strategies to enhance its dissolution.

-

Temperature: For most solids, solubility increases with temperature. Therefore, performing reactions at elevated temperatures can be a simple strategy to increase the concentration of the dissolved boronic acid.

-

pH: The acidity of the boronic acid group means that its solubility can be pH-dependent. In aqueous solutions, increasing the pH will deprotonate the boronic acid, forming a more soluble boronate salt.

-

Co-solvents: The use of a co-solvent system can significantly enhance solubility. A mixture of a polar protic solvent (like water or ethanol) and a polar aprotic solvent (like acetone or THF) can often provide a synergistic effect.

-

Additives: The addition of certain excipients can increase the solubility of boronic acids. For instance, the formation of boronic acid esters with diols, such as mannitol, can prevent the formation of the less soluble boroxine and improve aqueous solubility.[6]

Conclusion

The solubility of 2-Chloro-5-nitrophenylboronic acid is a critical parameter that dictates its utility in synthetic and pharmaceutical applications. While specific quantitative data is not widely published, a systematic approach to its experimental determination, as outlined in this guide, can provide researchers with the necessary information to optimize their processes. By understanding the inherent challenges associated with boronic acid solubility and implementing appropriate mitigation strategies, the full potential of this versatile building block can be realized.

References

-

BuyersGuideChem. (n.d.). 2-Chloro-5-nitrophenylboronic acid. Retrieved from [Link]

-

Khadjavi, M. S., & Miller, D. W. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2-Chloro-5-nitrophenyl)boronic Acid. Retrieved from [Link]

-

Serafin, K., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4348–4356. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-Chloro-5-nitrophenylboronic acid | 867333-29-7 - BuyersGuideChem [buyersguidechem.com]

- 4. 867333-29-7|2-Chloro-5-nitrophenylboronic acid|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability, Storage, and Handling of 2-Chloro-5-nitrophenylboronic Acid

Executive Summary

2-Chloro-5-nitrophenylboronic acid (CAS: 89488-25-5) is a critical intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. While boronic acids are generally robust, this specific derivative possesses unique stability challenges due to the synergistic electron-withdrawing effects of the chloro and nitro substituents. These groups accelerate specific degradation pathways—namely protodeboronation under basic conditions—while simultaneously promoting dehydration into boroxine anhydrides during storage.

This guide provides a scientifically grounded protocol for the storage, handling, and re-purification of 2-Chloro-5-nitrophenylboronic acid, moving beyond generic advice to address the specific physicochemical behavior of electron-deficient aryl boronic acids.

Part 1: Chemical Profile & Reactivity

Understanding the intrinsic properties of this compound is the first step in mitigating degradation.

| Property | Specification |

| Chemical Name | 2-Chloro-5-nitrophenylboronic acid |

| CAS Number | 89488-25-5 |

| Molecular Formula | C₆H₅BClNO₄ |

| Molecular Weight | 201.37 g/mol |

| Appearance | White to light yellow powder |

| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc; sparingly soluble in water |

| pKa (Estimated) | ~7.0 - 7.5 (Lower than PhB(OH)₂ due to EWGs) |

| Main Hazards | Irritant (Skin/Eye/Respiratory); Hygroscopic |

The Electronic Effect on Stability

The presence of the nitro (-NO₂) group at the meta position (relative to boron) and the chlorine (-Cl) at the ortho position creates a highly electron-deficient aromatic ring.

-

Oxidation Resistance: These electron-withdrawing groups (EWGs) make the C-B bond relatively resistant to oxidative cleavage compared to electron-rich boronic acids.

-

Protodeboronation Susceptibility: Conversely, these same groups stabilize the transient aryl anion intermediate, making the compound significantly more prone to protodeboronation (C-B bond cleavage by water/proton source), particularly in the presence of bases used in coupling reactions [1, 2].

Part 2: Mechanisms of Degradation

To store this compound effectively, one must understand the two primary degradation cycles: Reversible Dehydration and Irreversible Protodeboronation .

The Boroxine Equilibrium (Reversible)

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines. This process is driven by entropy and water removal. For 2-Chloro-5-nitrophenylboronic acid, dry storage conditions shift the equilibrium toward the boroxine form. This is not a chemical decomposition but a change in stoichiometry that can throw off molar equivalents in sensitive reactions [3].

Figure 1: The reversible dehydration of boronic acids to boroxines. Note that "degraded" samples often contain significant amounts of boroxine, which appears as a dry solid but has a different effective molecular weight.

Protodeboronation (Irreversible)

This is the critical failure mode. In the presence of moisture and base (or even neutral water for highly electron-deficient species), the C-B bond cleaves, yielding the de-borylated arene (1-chloro-4-nitrobenzene) and boric acid. The 2-chloro and 5-nitro substituents stabilize the negative charge development on the ipso-carbon, lowering the activation energy for this pathway [1, 4].

Part 3: Storage & Handling Protocols[2]

Storage Architecture

The goal is to arrest protodeboronation (by excluding moisture) and manage boroxine formation (by controlling temperature).

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Long-term: -20°C) | Low temperature kinetically inhibits the irreversible protodeboronation pathway. |

| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents atmospheric moisture absorption. Essential because the compound is hygroscopic. |

| Container | Amber Glass with Teflon-lined Cap | Amber glass protects from potential photodegradation of the nitro group; Teflon prevents leaching. |

| Desiccant | Required | Store the vial inside a secondary jar containing silica gel or Drierite. |

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which would immediately catalyze hydrolysis.

-

Weighing: Weigh quickly. If high precision is required, assume a variable mixture of acid/boroxine and determine purity via titration (see below).

-

Solvent Choice: Avoid storing stock solutions in protic solvents (Methanol/Water) for extended periods. Prepare fresh in anhydrous DMF or DMSO if possible.

Part 4: Quality Control & Re-purification

Purity Assessment: The Mannitol Titration

Standard NMR often fails to quantify the acid/boroxine ratio accurately due to rapid exchange on the NMR timescale. The most reliable method is stereoselective complexation.

Protocol:

-

Dissolve a known mass of the sample in a solvent mixture (e.g., DMSO-d6/D2O).

-

Add an excess of D-Mannitol .

-

Mannitol forms a stable, anionic complex with the boronic acid monomer, shifting the equilibrium entirely to the complexed form.

-

Titrate with standard NaOH using phenolphthalein (or monitor via 11B NMR). The complex is a stronger acid than the free boronic acid, allowing for a sharp endpoint [5].

Re-purification (Recrystallization)

If the sample has turned yellow/brown (oxidation) or is suspected of high salt content:

-

Dissolution: Dissolve the crude solid in the minimum amount of hot water (approx. 80°C). Note: The nitro/chloro groups reduce water solubility compared to phenylboronic acid, so a small amount of Ethanol (5-10%) may be required to aid dissolution.

-

Filtration: Filter the hot solution quickly to remove insoluble de-borylated byproducts (1-chloro-4-nitrobenzene is insoluble in water).

-

Crystallization: Allow the filtrate to cool slowly to 4°C. The boronic acid will crystallize out.

-

Drying: Filter the crystals and dry under vacuum over P₂O₅. Note: Over-drying can convert the pure acid back into the boroxine anhydride.

Part 5: Safety (SDS Summary)

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Decomposition Products: Burning may produce Nitrogen oxides (NOx), Hydrogen chloride gas (HCl), and Borane/Boron oxides.

-

Incompatibility: Strong oxidizing agents, strong bases (accelerates decomposition).

References

-

Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. Link

-

Noonan, G. M., et al. (2022).[1] In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction. NIH/ACS. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Perrin, D. M., et al. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-5-nitrophenylboronic acid. Link

Sources

Strategic Synthesis Guide: 2-Chloro-5-nitrophenylboronic acid

This technical guide details the synthesis of 2-Chloro-5-nitrophenylboronic acid (CAS: 867333-29-7).[1] Note that this specific isomer is distinct from the hydroxy-analog (CAS 89488-25-5) often found in similar search results.

Executive Summary & Molecule Profile

Target Molecule: 2-Chloro-5-nitrophenylboronic acid

Primary Application: Suzuki-Miyaura cross-coupling substrate for introducing a nitro-functionalized chlorophenyl motif in medicinal chemistry (e.g., kinase inhibitors, antimicrobials).

Chemical Challenge: The presence of the nitro group (

Key Structural Parameters

| Feature | Specification | Synthetic Implication |

| Directing Groups | Cl (Ortho/Para), | Precursor synthesis (Bromination) is regioselective.[2][3] |

| Labile Moiety | Boronic Acid ( | Susceptible to protodeboronation under strong acidic nitration. |

| Reactive Handle | Aryl Chloride | Weaker bond than Aryl Bromide; allows selective functionalization at the Br site. |

Retrosynthetic Analysis

The most robust disconnection relies on the chemoselective activation of a carbon-halogen bond. We utilize the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).

-

Strategy: Selective Palladium insertion into the C-Br bond of 1-bromo-2-chloro-5-nitrobenzene.

-

Precursor: 1-Bromo-2-chloro-5-nitrobenzene (Commercially available or synthesized via bromination of 4-nitrochlorobenzene).

Figure 1: Retrosynthetic pathway leveraging halogen selectivity.

Primary Protocol: Miyaura Borylation

This protocol avoids the use of n-BuLi, preventing the destruction of the nitro group.

Phase A: Formation of the Boronate Ester

Reaction: Cross-coupling of 1-bromo-2-chloro-5-nitrobenzene with Bis(pinacolato)diboron (

Reagents & Materials

-

Substrate: 1-Bromo-2-chloro-5-nitrobenzene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv) -

Catalyst:

(3-5 mol%)-

Rationale: The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step which is often the rate-determining step in borylation.

-

-

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Rationale: A weak base is critical. Strong bases (like hydroxide) promote the competitive Suzuki coupling of the newly formed boronate with the starting bromide. KOAc is basic enough to activate the Pd(II) species but weak enough to prevent premature cross-coupling.

-

-

Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a counter-flow of nitrogen, add the bromide substrate,

, and KOAc. -

Degassing: Add anhydrous 1,4-dioxane. Sparge the solution with nitrogen for 15 minutes. Oxygen inhibits the Pd(0) catalytic cycle.

-

Catalyst Addition: Add

.[4][5] -

Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor by TLC or HPLC.

-

Endpoint: Disappearance of the aryl bromide.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude residue is the pinacol ester.

Phase B: Hydrolysis to Boronic Acid

Pinacol esters are kinetically stable and do not hydrolyze easily under mild aqueous conditions. An oxidative cleavage or transesterification method is required.

Reagents

-

Oxidant: Sodium Periodate (

) (3.0 equiv) -

Acid: 1N Hydrochloric Acid (HCl)

-

Solvent: THF / Water (4:1 ratio)

Step-by-Step Methodology

-

Dissolution: Dissolve the crude pinacol ester from Phase A in THF/Water.

-

Cleavage: Add

and stir at room temperature for 30 minutes. -

Acidification: Add 1N HCl (2.0 equiv) and stir for 2–4 hours.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (x3).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Acetonitrile/Water or Hexane/EtOAc to obtain pure 2-Chloro-5-nitrophenylboronic acid .

Mechanistic Validation (The Catalytic Cycle)

Understanding the cycle prevents common failures (e.g., homocoupling).

Figure 2: The Pd(0)/Pd(II) catalytic cycle for Miyaura Borylation.

Alternative Route Critique: Why Nitration Fails

Researchers may be tempted to nitrate 2-chlorophenylboronic acid directly to save steps. This is not recommended for high-purity applications.

-

The Problem: Ipso-Nitration.

-

Mechanism: In standard mixed acid (

), the proton ( -

Outcome: Protodeboronation (loss of boron) or Nitro-deboronation (replacement of boron with nitro), yielding 1-chloro-2-nitrobenzene or 1-chloro-2,4-dinitrobenzene impurities which are difficult to separate.

-

Exception: Mild nitration using nitrate salts and TMSCl (trimethylsilyl chloride) has been reported to achieve ipso-selectivity in some cases, but regioselectivity remains a challenge compared to the definitive regiocontrol of the bromination/borylation route.

Analytical Data Summary (Expected)

| Test | Expected Signal | Interpretation |

| 1H NMR | ~8.5 ppm (d, 1H) | Proton at C6 (Ortho to B, Meta to NO2). Most deshielded due to anisotropy of NO2 and B(OH)2. |

| 1H NMR | ~8.2 ppm (dd, 1H) | Proton at C4 (Para to B, Ortho to NO2). |

| 1H NMR | ~7.6 ppm (d, 1H) | Proton at C3 (Ortho to Cl). |

| 11B NMR | ~28-30 ppm | Broad singlet characteristic of aryl boronic acids. |

| MS (ESI-) | m/z 200/202 | [M-H]- ion showing characteristic Chlorine isotope pattern (3:1). |

Safety & Handling

-

Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite filtration and scavenging resins (e.g., SiliaMetS®) if the compound is intended for biological assay.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the crude residue at high temperatures.

-

Boronic Acids: Generally stable but can dehydrate to boroxines (anhydrides) upon heating. This is reversible with water, but can confuse melting point data.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Prakash, G. K. S., Panja, C., Mathew, T., Surampudi, V., Petasis, N. A., & Olah, G. A. (2004).[6] Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts. Organic Letters, 6(13), 2205–2207. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]

- 7. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-nitrophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the utility of halogenated and nitrated phenylboronic acids as building blocks is undeniable. Among these, 2-Chloro-5-nitrophenylboronic acid stands out for its role in the synthesis of complex organic molecules. However, its chemical reactivity and inherent toxicological profile demand a comprehensive understanding and meticulous execution of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 2-Chloro-5-nitrophenylboronic acid, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"

2-Chloro-5-nitrophenylboronic acid is a solid compound that presents several health and environmental hazards. A thorough understanding of these risks is the cornerstone of safe laboratory practice.

Primary Hazards:

-

Skin and Eye Irritation: Direct contact with the solid or its dust can cause significant irritation to the skin and serious eye damage.[1][2] The acidic nature of the boronic acid moiety and the presence of the chloro and nitro groups contribute to its irritant properties.

-

Respiratory Irritation: Inhalation of dust particles can lead to irritation of the respiratory tract.[2]

-

Allergic Skin Reaction: Some individuals may develop an allergic skin reaction (sensitization) upon repeated exposure.[3]

Toxicological Profile Summary:

| Hazard Classification | Description | GHS Hazard Statement |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | H319 |

| Skin Sensitization | May cause an allergic skin reaction.[3] | H317 |

| Specific target organ toxicity — single exposure | May cause respiratory irritation.[2] | H335 |

It is imperative to consult the most current Safety Data Sheet (SDS) from your supplier for the most comprehensive and up-to-date hazard information.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: Your First Line of Defense

-

Chemical Fume Hood: All handling of 2-Chloro-5-nitrophenylboronic acid, especially weighing and transferring of the solid, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust particles.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.

-

Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals.[6][7] Always inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat is the minimum requirement. For tasks with a higher risk of exposure, consider a chemical-resistant apron.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[6]

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for 2-Chloro-5-nitrophenylboronic acid.

Safe Handling and Storage Protocols: Minimizing Risk at Every Step

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust.[8]

-

Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9] Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]

-

Temperature: Recommended storage is in a refrigerator at 2-8°C.[10]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.

Spills

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

-

Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

The following flowchart outlines the appropriate response to a spill.

Caption: Spill Response Workflow for 2-Chloro-5-nitrophenylboronic acid.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Considerations: Environmental Responsibility

All waste containing 2-Chloro-5-nitrophenylboronic acid must be handled as hazardous waste.

-

Waste Containers: Collect waste in clearly labeled, sealed containers.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain or in the regular trash.

Chemical Properties and Applications in Drug Discovery

Understanding the chemical properties of 2-Chloro-5-nitrophenylboronic acid is fundamental to its effective and safe use in synthesis.

Physicochemical Data:

| Property | Value |

| Molecular Formula | C₆H₅BClNO₄ |

| Molecular Weight | 201.37 g/mol [11] |

| Appearance | Solid |

| Storage Temperature | 2-8°C[10] |

Applications in Drug Discovery:

Boronic acids are a valuable class of compounds in medicinal chemistry, often used as building blocks in the synthesis of new drug candidates.[12][13] The presence of the chloro and nitro groups on the phenyl ring of 2-Chloro-5-nitrophenylboronic acid provides specific electronic and steric properties that can be exploited in the design of targeted therapies. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The boronic acid moiety itself can act as a protecting group for diols or interact with biological targets.[14][15]

This technical guide provides a comprehensive framework for the safe handling of 2-Chloro-5-nitrophenylboronic acid. By integrating a thorough understanding of its hazards with strict adherence to safety protocols, researchers can confidently and safely utilize this valuable compound in their pursuit of new scientific discoveries.

References

-

Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

-

Frontiers. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

-

Pharmaffiliates. (2-Chloro-5-nitrophenyl)boronic Acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Chem-Station. Protecting Groups for Boronic Acids. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. [Link]

-

University of Arizona. Personal Protective Equipment Selection Guide. [Link]

-

PubChem. 2-Chloro-5-nitrophenol. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. research.arizona.edu [research.arizona.edu]

- 8. angenechemical.com [angenechemical.com]

- 9. aksci.com [aksci.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Profile & Applications of 2-Chloro-5-nitrophenylboronic Acid

[1]

Executive Summary

2-Chloro-5-nitrophenylboronic acid is a critical organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural motif—combining an electron-withdrawing nitro group and an ortho-chloro substituent—makes it a valuable building block for modulating the electronic and steric properties of pharmaceutical candidates, particularly in the development of kinase inhibitors and Hedgehog signaling pathway modulators.

This guide provides a comprehensive technical profile of the compound, resolving common identification errors, detailing its spectroscopic signatures (NMR, IR), and outlining robust experimental protocols for its utilization.

Critical Identity Verification

Warning: There is a frequent database conflict regarding the CAS number for this chemical structure. Researchers must verify the identity of their material before use.

| Feature | Target Compound | Common False Positive |

| Chemical Name | 2-Chloro-5-nitrophenylboronic acid | 5-Chloro-2-hydroxyphenylboronic acid |

| Structure | Boronic acid at C1, Cl at C2, NO₂ at C5 | Boronic acid at C1, OH at C2, Cl at C5 |

| Correct CAS | 867333-29-7 | 89488-25-5 |

| Molecular Weight | 201.37 g/mol | 172.37 g/mol |

| Appearance | Off-white to yellow solid | White to beige solid |

Note: The CAS 89488-25-5 provided in some requests often links to the phenolic derivative.[1] Ensure your certificate of analysis (CoA) matches the Nitro structure (MW 201.37).

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Molecular Specifications

-

IUPAC Name: (2-Chloro-5-nitrophenyl)boronic acid[1][2][3][4]

-

SMILES: OB(O)C1=C(Cl)C=CC(=C1)=O[2]

-

Solubility: Soluble in DMSO, Methanol, Ethanol, DMF. Sparingly soluble in water (hydrolyzes/dehydrates).

Structural Diagram

Figure 1: Connectivity map of 2-Chloro-5-nitrophenylboronic acid highlighting key substitution sites.[1]

Spectroscopic Analysis

Accurate interpretation of NMR and IR data is essential for confirming purity, particularly to detect deboronation (loss of B(OH)₂) or anhydride formation (boroxine trimerization), which are common in boronic acids.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is the standard solvent. It prevents boroxine formation via hydrogen bonding and provides a clear window for aromatic protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Based on substituent additivity rules derived from 2-chloro-5-nitrobenzoic acid and 2-chloro-5-nitrophenol.

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |

| OH | 8.40 – 8.60 | br s | - | Boronic acid hydroxyls (2H).[1] Disappears with D₂O shake. |

| H4 | 8.25 – 8.30 | dd | 8.8, 2.8 | Deshielded by ortho-NO₂.[1] Split by H3 (ortho) and H6 (meta). |

| H6 | 8.00 – 8.10 | d | 2.8 | Ortho to Boron, Meta to NO₂.[1] Slightly less deshielded than H4. |

| H3 | 7.70 – 7.80 | d | 8.8 | Ortho to Cl.[1] Least deshielded aromatic proton. |

Diagnostic Features:

-

The Boronic Hydroxyls: A broad singlet >8.0 ppm is characteristic. Sharp peaks here indicate high purity; very broad or missing peaks suggest rapid exchange with water or boroxine formation.

-

H3 vs H4/H6: The proton adjacent to the Chlorine (H3) is significantly more shielded (upfield, ~7.7 ppm) compared to the protons adjacent to the Nitro group (H4, H6 > 8.0 ppm).

¹³C NMR Shifts (Predicted)

-

C-B (C1): Not usually observed due to Quadrupolar broadening of Boron.

-

C-NO₂ (C5): ~146 ppm.[1]

-

C-Cl (C2): ~138 ppm.[1]

-

Aromatic CH: 124-130 ppm range.[1]

Infrared Spectroscopy (FT-IR)

Key vibrational modes for quality control.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 – 3400 | Broad, Med | Hydrogen-bonded boronic acid hydroxyls.[1] |

| C-H Stretch | 3050 – 3100 | Weak | Aromatic C-H stretching.[1] |

| NO₂ Asymmetric | 1520 – 1540 | Strong | Characteristic nitro group stretch.[1] |

| NO₂ Symmetric | 1340 – 1360 | Strong | Characteristic nitro group stretch.[1] |

| B-O Stretch | 1330 – 1350 | Strong | Often overlaps with NO₂ symmetric stretch.[1] |

| Ar-Cl Stretch | 1050 – 1090 | Medium | In-plane aromatic chloride vibration.[1] |

Experimental Protocols

Sample Preparation for NMR

Boronic acids are hygroscopic and prone to dehydration.

-

Solvent Choice: Use DMSO-d₆ (99.9% D) from a fresh ampoule. Chloroform-d is poor due to low solubility and aggregation.[1]

-

Concentration: Dissolve ~10 mg in 0.6 mL DMSO-d₆.

-

Water Suppression: If the water peak (3.33 ppm) is large, add 1 drop of D₂O to exchange the OH protons, simplifying the spectrum (Note: this will erase the B(OH)₂ peak).

Synthesis Workflow (Pd-Catalyzed Borylation)

Since direct nitration of phenylboronic acid lacks selectivity, the preferred route is the borylation of the aryl halide.

Reagents:

-

Substrate: 1-Bromo-2-chloro-5-nitrobenzene[1]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂)

-

Base: Potassium Acetate (KOAc)[1]

-

Solvent: 1,4-Dioxane (anhydrous)

Figure 2: Synthesis pathway via Miyaura Borylation and subsequent hydrolysis.[1][5]

Applications in Drug Discovery

This building block is extensively used to introduce the 2-chloro-5-nitrophenyl moiety into biologically active molecules.[1]

Suzuki-Miyaura Coupling

The electron-withdrawing nitro group facilitates the transmetalation step but can make the oxidative addition of the partner aryl halide more challenging if the partner is electron-rich.

-

Case Study: Synthesis of STK4 Inhibitors.

-

Reaction Conditions:

Functional Group Manipulation

Post-coupling, the Nitro (NO₂) group is often reduced to an Amine (NH₂) using Fe/NH₄Cl or SnCl₂, providing a handle for further derivatization (e.g., amide coupling, sulfonylation). The Chloro (Cl) group serves as a steric blocker or can be displaced in nucleophilic aromatic substitution (SNAr) under harsh conditions if activated by the nitro group.

References

-

Identity & Properties: Alfa Chemistry. 2-Chloro-5-nitrophenylboronic acid MSDS & Properties. Link

-

Synthesis Application: US Patent 10710978B2. "STK4 inhibitors for treatment of hematologic malignancies". (Contains experimental details for Suzuki coupling of this specific boronic acid). Link

-

Analogous NMR Data: NIST WebBook. 2-Chloro-5-nitrobenzoic acid IR and NMR data. Link

- General Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 867333-29-7 | 2-Chloro-5-nitrophenylboronic acid - Capot Chemical [capotchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 6. US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]

The Strategic Role of 2-Chloro-5-nitrophenylboronic Acid in Modern Organic Synthesis: A Technical Guide

This in-depth technical guide explores the synthesis, properties, and versatile applications of 2-Chloro-5-nitrophenylboronic acid in the realm of organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides not only theoretical insights but also practical, field-proven methodologies to effectively utilize this valuable building block in the construction of complex molecular architectures.

Introduction: The Ascendancy of Boronic Acids in Synthetic Chemistry

Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and broad functional group tolerance have cemented their status as versatile intermediates for the formation of carbon-carbon and carbon-heteroatom bonds. Among the vast family of boronic acids, substituted phenylboronic acids offer a modular approach to introducing diverse functionalities into organic molecules. 2-Chloro-5-nitrophenylboronic acid, with its unique electronic and steric attributes conferred by the chloro and nitro substituents, presents both opportunities and challenges in its synthetic applications. This guide aims to provide a comprehensive overview of its strategic use, from its synthesis to its deployment in key organic transformations.

Physicochemical Properties of 2-Chloro-5-nitrophenylboronic Acid

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key properties of 2-Chloro-5-nitrophenylboronic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅BClNO₄ |

| Molecular Weight | 201.37 g/mol |

| CAS Number | 867333-29-7 |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Data sourced from Alfa Chemistry.[2]

Safety and Handling: 2-Chloro-5-nitrophenylboronic acid should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is advisable to store the compound under an inert atmosphere at 2-8°C to ensure its long-term stability.

Synthesis of 2-Chloro-5-nitrophenylboronic Acid: A Plausible Pathway

While a direct, one-step synthesis of 2-Chloro-5-nitrophenylboronic acid from a simple precursor is not prominently documented in the literature, a reliable and logical synthetic route can be devised from readily available starting materials. The most plausible approach involves a multi-step sequence starting from 3-chloroaniline, proceeding through the synthesis of 5-chloro-2-nitroaniline, followed by a Sandmeyer-type borylation.

Caption: Plausible synthetic route to 2-Chloro-5-nitrophenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the individual reaction steps.

Step 1: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline

This transformation involves a three-step process of formylation, nitration, and hydrolysis.[3]

-

Formylation: 3-Chloroaniline is reacted with formic acid in an appropriate organic solvent under reflux to yield N-(3-chlorophenyl)formamide.

-

Nitration: The resulting formamide is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position.

-

Hydrolysis: The nitro-substituted formamide is then hydrolyzed, typically with an aqueous acid or base, to afford 5-chloro-2-nitroaniline.

Step 2: Synthesis of 2-Chloro-5-nitrophenylboronic acid via Sandmeyer-type Borylation

The conversion of anilines to arylboronic acids via diazotization is a well-established transformation.[2][4]

-

Diazotization: 5-Chloro-2-nitroaniline is dissolved in a suitable acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt in situ. The reaction is typically monitored for completion by testing for the presence of nitrous acid.[4]

-

Borylation: The freshly prepared diazonium salt solution is then added to a mixture containing a boron source, such as bis(pinacolato)diboron (B₂pin₂), and a palladium catalyst in a suitable solvent. The reaction is allowed to warm to room temperature and stirred until the reaction is complete.

-

Hydrolysis and Work-up: The resulting boronic ester is then hydrolyzed to the desired 2-Chloro-5-nitrophenylboronic acid during the aqueous work-up. The crude product is then purified by recrystallization or column chromatography.

Core Applications in Organic Synthesis

The presence of both a chloro and a nitro group on the phenyl ring of 2-Chloro-5-nitrophenylboronic acid makes it a particularly interesting substrate for cross-coupling reactions. The electron-withdrawing nature of these substituents can significantly influence the reactivity of the boronic acid.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Reactivity: The electron-withdrawing nitro and chloro groups on 2-Chloro-5-nitrophenylboronic acid can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging compared to electron-rich arylboronic acids. However, these groups can also activate an aryl halide coupling partner towards oxidative addition.[5]

-

Catalyst and Ligand Selection: For electron-deficient boronic acids, the use of electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is often beneficial. These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

-

Base: The choice of base is crucial for the activation of the boronic acid. A variety of inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield.

Exemplary Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Halide

This protocol is a generalized procedure based on established methods for the coupling of electron-deficient arylboronic acids with heteroaryl halides.[7]

-

Reaction Setup: To an oven-dried reaction vessel, add 2-Chloro-5-nitrophenylboronic acid (1.2 equiv.), the heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (e.g., K₂CO₃, 2-3 equiv.).

-

Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of dioxane and water or toluene and water, is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound, such as an amine, amide, or alcohol.[8] This reaction provides a powerful alternative to traditional methods for the synthesis of arylamines and aryl ethers.

Caption: Simplified catalytic cycle of the Chan-Lam cross-coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst: Copper(II) salts, such as Cu(OAc)₂, are commonly used as catalysts. The reaction is often performed in the presence of a ligand, such as pyridine or a bidentate nitrogen-based ligand, which can stabilize the copper catalyst and enhance its reactivity.

-

Oxidant: The Chan-Lam coupling is an oxidative cross-coupling, and an oxidant is typically required to regenerate the active Cu(II) or Cu(III) species. Often, atmospheric oxygen can serve as the terminal oxidant, making it an environmentally benign process.

-

Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the boronic acid and the nucleophile. The electron-deficient nature of 2-Chloro-5-nitrophenylboronic acid can influence the reaction rate, and optimization of the reaction conditions may be necessary.

Exemplary Protocol: N-Arylation of an Amide

This protocol is a generalized procedure based on established methods for the Chan-Lam N-arylation.[9]

-

Reaction Setup: To a reaction vessel, add 2-Chloro-5-nitrophenylboronic acid (1.5 equiv.), the amide (1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable base (e.g., pyridine or triethylamine, 2.0 equiv.).

-

Solvent Addition: An appropriate solvent, such as dichloromethane (DCM) or methanol, is added.

-

Reaction: The reaction mixture is stirred at room temperature and is typically open to the air to allow for the use of atmospheric oxygen as the oxidant. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any insoluble copper salts. The filtrate is then concentrated, and the residue is purified by flash column chromatography to afford the desired N-arylated product.

Conclusion: A Versatile Building Block for Complex Molecule Synthesis

2-Chloro-5-nitrophenylboronic acid serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a handle for introducing specific functionalities into a wide range of molecular scaffolds. While its electron-deficient nature can present challenges in certain cross-coupling reactions, these can be overcome with careful selection of catalysts, ligands, and reaction conditions. The methodologies and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important reagent in their pursuit of novel and complex molecules for applications in medicinal chemistry, materials science, and beyond.

References

-

Bentham Science Publishers. Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. [Link]

-

Mahdavi, M. et al. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. PubMed. [Link]

-

Chad's Prep. converting anilines to diazoniums ions. YouTube. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

Hartwig, J. F. et al. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. National Institutes of Health. [Link]

-

Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. [Link]

-

Bentham Science Publishers. Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. a …. [Link]

-

ResearchGate. N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. [Link]

-

Organic Chemistry Portal. Sandmeyer-Type Reductive Disulfuration of Anilines. [Link]

-

RUA. FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]

-

National Institutes of Health. Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. [Link]

-

National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

-

ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. [Link]

-

MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

-

National Institutes of Health. Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. [Link]

-

Net-Health.com. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]

-

Organic Chemistry Portal. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Reddit. How resistant are Suzuki couplings to nitro groups?. [Link]

Sources

- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Medicinal Chemistry Applications of 2-Chloro-5-nitrophenylboronic Acid

This guide explores the technical utility of 2-Chloro-5-nitrophenylboronic acid (CAS 850568-07-9) as a high-value "lynchpin" intermediate in medicinal chemistry. It details its application in diversity-oriented synthesis, specifically focusing on sequential cross-coupling strategies and heterocycle construction.[1]

Executive Summary

2-Chloro-5-nitrophenylboronic acid serves as a strategic building block in the synthesis of complex pharmaceutical scaffolds. Its tri-functional nature—comprising a reactive boronic acid, a sterically demanding ortho-chloro substituent, and a masked amine (nitro group)—allows for orthogonal functionalization . This guide delineates its role in constructing biaryl libraries, synthesizing fused tricyclic heterocycles (e.g., carbazoles, dibenzofurans), and enabling late-stage diversification in drug discovery campaigns.

Chemical Profile & Reactivity Matrix

The compound's utility stems from the differential reactivity of its three functional handles.[2] This hierarchy allows medicinal chemists to execute sequential transformations without protecting group manipulations.

| Functional Group | Position | Reactivity Mode | Activation Condition |

| Boronic Acid | C-1 | Primary Coupling: Suzuki-Miyaura Cross-Coupling | Pd(0), Base (e.g., K₂CO₃), Mild Heat |

| Chloro | C-2 | Secondary Coupling: Buchwald-Hartwig / Suzuki / SNAr | Pd(0)/Ligand (e.g., XPhos), High Temp, or Nucleophilic Attack |

| Nitro | C-5 | Tertiary Derivatization: Reduction to Aniline | Fe/NH₄Cl, H₂/Pd-C, or SnCl₂ |

Structural Logic[3]

-

Ortho-Chloro Effect: The chlorine atom at C-2 provides steric bulk, influencing the conformation of resulting biaryls (atropisomerism potential) and serving as a latent electrophile for intramolecular cyclization.

-

Meta-Nitro Electronic Bias: The electron-withdrawing nitro group at C-5 deactivates the ring, making the C-2 chlorine more susceptible to nucleophilic aromatic substitution (SNAr) or oxidative addition by electron-rich metal catalysts.

Core Application: Sequential Cross-Coupling Workflows

The primary application of 2-Chloro-5-nitrophenylboronic acid is in the Diversity-Oriented Synthesis (DOS) of biaryl libraries. The boronic acid is selectively engaged first, leaving the chloro and nitro groups intact for subsequent elaboration.

Workflow A: Synthesis of Non-Symmetrical Biaryls

This workflow is standard for generating "privileged structures" found in kinase inhibitors and GPCR ligands.

-

Step 1 (Suzuki Coupling): Reaction with an aryl bromide (Ar-Br) yields a 2-chloro-5-nitro-biaryl .

-

Step 2 (Nitro Reduction): Conversion to the aniline allows for amide coupling or urea formation.

-

Step 3 (Optional Chloro Displacement): The ortho-chloro group can be displaced by amines or alkoxides if the ring is sufficiently electron-deficient, or utilized in a second catalytic cycle.

Visualization: The Lynchpin Strategy

Caption: Divergent synthesis pathways starting from the 2-Chloro-5-nitrophenylboronic acid lynchpin.

Advanced Application: Synthesis of Fused Heterocycles

A powerful application of this building block is the construction of fused tricyclic systems such as nitro-substituted dibenzofurans or carbazoles . This relies on a "Coupling-Cyclization" sequence.

Mechanism: Intramolecular Cascade

By selecting a coupling partner with a nucleophile (e.g., -OH, -NH2) at the ortho position, the initial Suzuki product positions the nucleophile in proximity to the C-2 Chlorine.

-

Coupling: 2-Chloro-5-nitrophenylboronic acid + 2-Bromophenol .

-

Intermediate: 2'-Chloro-2-hydroxy-5'-nitrobiphenyl.

-

Cyclization: Under basic conditions (or Pd-catalysis), the phenolate attacks the C-2 position, displacing the chlorine to form 2-nitrodibenzofuran .

This strategy is highly efficient because the electron-withdrawing nitro group activates the C-Cl bond for the intramolecular SNAr or Pd-catalyzed etherification.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

Validates the reactivity of the boronic acid moiety while preserving the chloro-nitro motif.

Reagents:

-

2-Chloro-5-nitrophenylboronic acid (1.0 equiv)

-

Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or DME

Procedure:

-

Charge: In a reaction vial, combine the boronic acid, aryl bromide, and Pd(PPh₃)₄.

-

Inert: Evacuate and backfill with Nitrogen (3 cycles).

-

Solvate: Add degassed 1,4-Dioxane and aqueous K₂CO₃.

-

React: Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target mass: MW of Ar-Ar product).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: The ortho-chloro group creates steric hindrance. If conversion is low, switch to a more active catalyst system such as Pd₂(dba)₃ / SPhos , which is designed to handle sterically hindered biaryl couplings.

Protocol 2: Nitro Reduction (Iron-Mediated)

Selective reduction compatible with the aryl-chloride bond.

Reagents:

-

Nitro-biaryl intermediate (1.0 equiv)

-

Iron powder (5.0 equiv)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (4:1)

Procedure:

-

Suspend the nitro compound in EtOH/H₂O.

-

Add Fe powder and NH₄Cl.

-

Reflux at 80°C for 2–4 hours.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash with MeOH.

-

Isolation: Concentrate filtrate. Neutralize with sat. NaHCO₃ if necessary, then extract with DCM.

Case Study: Synthesis of a Bioactive Carboxamide

Target: N-(4'-methoxy-6-chlorobiphenyl-3-yl)acetamide This scaffold mimics the core of several anti-inflammatory agents.

| Step | Transformation | Reagents | Outcome |

| 1 | C-C Bond Formation | 2-Cl-5-NO₂-Ph-B(OH)₂ + 4-Bromoanisole | Formation of the biaryl core.[3] Cl and NO₂ retained.[4] |

| 2 | Functional Group Interconversion | Fe / NH₄Cl reduction | Conversion of NO₂ to NH₂ (Aniline). |

| 3 | Library Diversification | AcCl / Et₃N | Formation of the acetamide. |

Pathway Visualization

Caption: Step-wise synthesis of a pharmacologically relevant acetamide derivative.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

-

PubChem Database. (n.d.). 2-Chloro-5-nitrophenylboronic acid (CID 11233068). National Center for Biotechnology Information. Link

Sources

- 1. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Page loading... [wap.guidechem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

2-Chloro-5-nitrophenylboronic acid: A Strategic Building Block for Orthogonal Synthesis of Novel Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern synthetic chemistry, the rational design of molecular scaffolds is paramount. 2-Chloro-5-nitrophenylboronic acid has distinguished itself as a building block of significant strategic value. Its utility is rooted in the presence of three distinct, orthogonally reactive functional groups: a boronic acid, a chloro substituent, and a nitro group. This unique arrangement provides chemists with a powerful tool for the controlled, sequential construction of complex molecules. This guide provides a deep, field-proven perspective on leveraging this reagent, moving beyond simple reaction schemes to explain the causality behind experimental choices. We will explore its core reactivity in Suzuki-Miyaura couplings, detail advanced strategies that exploit its orthogonal nature, and present validated protocols, positioning 2-Chloro-5-nitrophenylboronic acid as an indispensable asset in the toolkits of drug discovery and materials science researchers.

A Trifecta of Reactivity: The Strategic Profile of 2-Chloro-5-nitrophenylboronic acid

The power of 2-Chloro-5-nitrophenylboronic acid lies not in a single function, but in the synergistic interplay of its three key chemical handles. This allows for a multi-stage, highly controlled approach to molecular construction, a concept known as orthogonal synthesis.

-

The Boronic Acid: This group is the primary engine for C-C bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its reliability and broad substrate scope have made it a cornerstone of modern synthesis.

-